molecular formula C4H2K2N4OPt B1629802 Dipotassium;platinum(2+);tetracyanide;hydrate CAS No. 38245-27-1

Dipotassium;platinum(2+);tetracyanide;hydrate

Cat. No.: B1629802
CAS No.: 38245-27-1
M. Wt: 395.37 g/mol
InChI Key: ALCYQNHMJIMENE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipotassium;platinum(2+);tetracyanide;hydrate can be synthesized through the reaction of potassium cyanide with platinum(II) chloride in an aqueous medium. The reaction typically involves the following steps:

  • Dissolving potassium cyanide in water.
  • Adding platinum(II) chloride to the solution.
  • Stirring the mixture at room temperature until the reaction is complete.
  • Filtering the solution to remove any insoluble impurities.
  • Evaporating the solvent to obtain the crystalline product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

  • Using high-purity reagents to ensure the quality of the final product.
  • Employing automated systems for mixing and stirring to maintain consistent reaction conditions.
  • Utilizing advanced filtration and purification techniques to achieve high purity levels.
  • Implementing efficient drying methods to obtain the hydrated form of the compound.

Chemical Reactions Analysis

Types of Reactions

Dipotassium;platinum(2+);tetracyanide;hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.

    Reduction: It can be reduced to form lower oxidation state platinum species.

    Substitution: The cyanide ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

    Substitution: Ligand exchange reactions can be carried out using various ligands like ammonia, phosphines, and halides.

Major Products Formed

    Oxidation: Higher oxidation state platinum complexes.

    Reduction: Lower oxidation state platinum species.

    Substitution: New coordination compounds with different ligands.

Scientific Research Applications

Dipotassium;platinum(2+);tetracyanide;hydrate has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential use in biological assays and as a probe for studying metal-ligand interactions in biological systems.

    Medicine: Explored for its potential anticancer properties and as a component in drug delivery systems.

    Industry: Utilized in the production of electronic materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of dipotassium;platinum(2+);tetracyanide;hydrate involves its interaction with molecular targets and pathways in biological systems. The compound can bind to DNA and proteins, leading to the formation of cross-links and inhibition of cellular processes. This interaction can result in the disruption of DNA replication and transcription, ultimately leading to cell death. The compound’s ability to form stable complexes with various ligands also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Potassium tetracyanonickelate(II) hydrate: Similar in structure but contains nickel instead of platinum.

    Potassium tetracyanopalladate(II) hydrate: Contains palladium instead of platinum.

    Potassium hexacyanoruthenate(II) hydrate: Contains ruthenium and has six cyanide ligands instead of four

Uniqueness

Dipotassium;platinum(2+);tetracyanide;hydrate is unique due to its platinum content, which imparts distinct chemical and biological properties. Platinum complexes are known for their stability and ability to form strong bonds with various ligands, making them valuable in both research and industrial applications. The compound’s water solubility and coordination chemistry also contribute to its versatility and potential for diverse applications.

Properties

IUPAC Name

dipotassium;platinum(2+);tetracyanide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4CN.2K.H2O.Pt/c4*1-2;;;;/h;;;;;;1H2;/q4*-1;2*+1;;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCYQNHMJIMENE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[K+].[K+].[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2K2N4OPt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583486
Record name Platinum(2+) potassium cyanide--water (1/2/4/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38245-27-1
Record name Platinum(2+) potassium cyanide--water (1/2/4/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dipotassium;platinum(2+);tetracyanide;hydrate
Reactant of Route 2
Dipotassium;platinum(2+);tetracyanide;hydrate
Reactant of Route 3
Dipotassium;platinum(2+);tetracyanide;hydrate
Reactant of Route 4
Dipotassium;platinum(2+);tetracyanide;hydrate
Reactant of Route 5
Dipotassium;platinum(2+);tetracyanide;hydrate
Reactant of Route 6
Dipotassium;platinum(2+);tetracyanide;hydrate

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